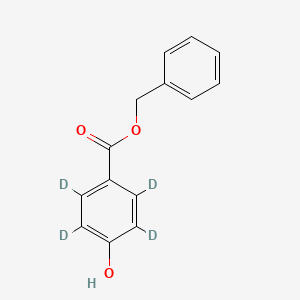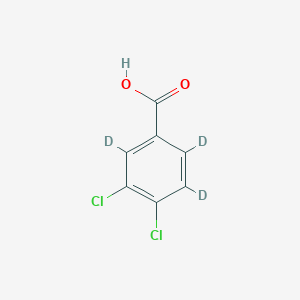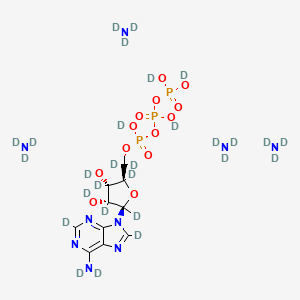
Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is a deuterated form of Adenosine Triphosphate (ATP), a crucial molecule in cellular energy transfer. This compound is often used in scientific research to study metabolic processes and energy dynamics within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) typically involves the incorporation of deuterium atoms into the ATP molecule. This can be achieved through various chemical reactions, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Enzymatic Synthesis: Utilizing enzymes that can incorporate deuterium into the ATP molecule during its biosynthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using deuterated reagents and solvents. The process would require stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into Adenosine Diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Transferring a phosphate group to other molecules.
Oxidation-Reduction Reactions: Participating in redox reactions within cellular processes.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes like ATPases.
Phosphorylation: Requires kinases and specific substrates.
Redox Reactions: Involves electron carriers like NADH and FADH2.
Major Products Formed
Hydrolysis: ADP and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Redox Reactions: Reduced or oxidized forms of electron carriers.
Aplicaciones Científicas De Investigación
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and energy transfer.
Biology: Investigating cellular metabolism and energy dynamics.
Medicine: Exploring metabolic disorders and potential therapeutic targets.
Industry: Developing bioenergetic assays and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and energy within cells. The molecular targets include ATPases, kinases, and other enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): The non-deuterated form.
Adenosine Diphosphate (ADP): A product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Another related nucleotide.
Uniqueness
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is unique due to its deuterated nature, which allows for detailed studies of metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides insights into reaction mechanisms and dynamics that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C10H28N9O13P3 |
|---|---|
Peso molecular |
603.48 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H3/t4-,6-,7-,10-;;;;/m1..../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;;;/hD18 |
Clave InChI |
ULQHTJPSPKQDQV-WHEZCHNHSA-N |
SMILES isomérico |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.N.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



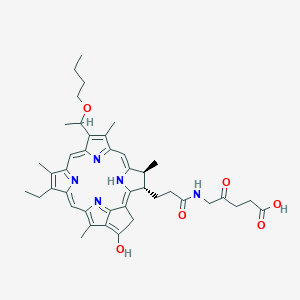
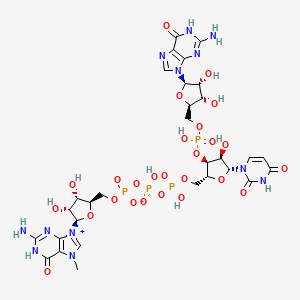
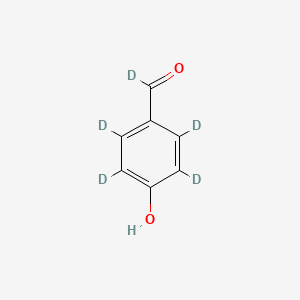
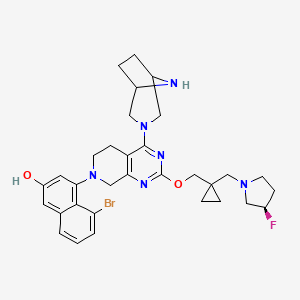
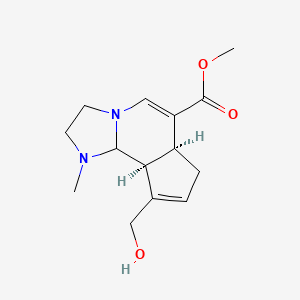

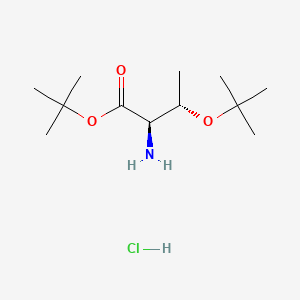
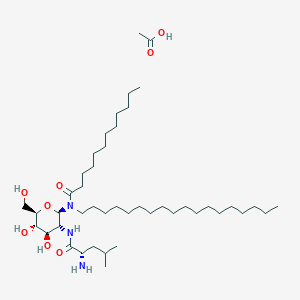

![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
